molecular formula C17H13FN2O2 B2921286 N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine CAS No. 454447-55-3

N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine

Cat. No.: B2921286
CAS No.: 454447-55-3
M. Wt: 296.301
InChI Key: ZBSFTGROEDEBPP-UHFFFAOYSA-N
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Description

N-{[3-(4-Fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine is a synthetic organic compound featuring an indolizine core substituted with a 4-fluorobenzoyl group at the 3-position, a methyl group at the 2-position, and a hydroxylamine-derived Schiff base moiety. The indolizine scaffold is known for its pharmacological relevance, particularly in anti-inflammatory, antimicrobial, and anticancer applications . The introduction of the 4-fluorobenzoyl group enhances lipophilicity and bioavailability, while the hydroxylamine component may contribute to redox activity or metal chelation properties.

Properties

IUPAC Name

(4-fluorophenyl)-[1-[(E)-hydroxyiminomethyl]-2-methylindolizin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-11-14(10-19-22)15-4-2-3-9-20(15)16(11)17(21)12-5-7-13(18)8-6-12/h2-10,22H,1H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSFTGROEDEBPP-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=NO)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=C1/C=N/O)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326840
Record name (4-fluorophenyl)-[1-[(E)-hydroxyiminomethyl]-2-methylindolizin-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676707
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

454447-55-3
Record name (4-fluorophenyl)-[1-[(E)-hydroxyiminomethyl]-2-methylindolizin-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine is a synthetic compound that has garnered attention due to its potential biological activities. The compound's unique structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its complex structure involving indolizin and hydroxylamine functionalities. Its molecular formula and structural characteristics play a crucial role in determining its biological activity.

PropertyValue
Molecular FormulaC14H13FN2O
Molecular Weight244.27 g/mol
SolubilitySoluble in DMSO, sparingly soluble in water

The mechanism of action of this compound is hypothesized to involve the inhibition of specific enzymes or receptors. Hydroxylamine derivatives are known to interact with various biological systems, potentially acting as enzyme inhibitors or modulators of signaling pathways.

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, which are implicated in various diseases.

Table 1: Antioxidant Activity Comparison

CompoundEC50 (µM)Reference
This compoundTBDCurrent Study
Compound A9.0 ± 0.3
Compound B13.2 ± 0.5

Enzyme Inhibition Studies

The inhibitory effects on cholinesterases have been explored for related compounds, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. These studies typically measure the IC50 values to determine potency.

Table 2: Cholinesterase Inhibition

CompoundIC50 (µM)Selectivity
This compoundTBDTBD
Tacrine~10Reference Standard

Case Studies

In a recent case study examining similar hydroxylamine derivatives, researchers found that modifications to the benzoyl group significantly influenced biological activity, particularly in enzyme inhibition and antioxidant capacity . The study utilized various assays, including spectrophotometric methods to quantify enzyme activity loss.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Indolizine Derivatives

Indolizine derivatives such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232) share structural motifs with the target compound, including aromatic substitution patterns and ester functionalities . Key differences include:

  • Backbone : The target compound uses an indolizine core, whereas I-6230 and I-6232 employ benzoate esters linked to pyridazine derivatives.
  • Functional Groups: The hydroxylamine Schiff base in the target compound contrasts with the ester and amino groups in I-6230/I-6232.

Isoxazole-Containing Derivatives

Compounds like ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate (I-6273) and ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) highlight the role of isoxazole rings in modulating bioactivity . Comparatively:

  • Electron-Withdrawing Effects : The 4-fluorobenzoyl group in the target compound may enhance electron deficiency compared to the isoxazole moieties in I-6273/I-6473.
  • Pharmacokinetics: The hydroxylamine group in the target compound could influence metabolic stability relative to the ethoxy/amino linkages in I-6473.

Pharmacological and Physicochemical Properties

Bioactivity

  • Target Compound: Hypothesized to exhibit kinase inhibition or anti-inflammatory activity due to the indolizine-hydroxylamine framework. No experimental data is available in the provided evidence.
  • Analogs : I-6230 and I-6232 demonstrated moderate activity in preliminary screens for kinase inhibition, while I-6473 showed improved solubility due to its ethoxy linker .

Physicochemical Data (Hypothetical Comparison)

Property Target Compound I-6230 I-6473
Molecular Weight ~380 g/mol (estimated) 379.4 g/mol 353.4 g/mol
LogP ~3.5 (predicted) 3.1 2.8
Solubility (aq.) Low (hydroxylamine instability) Moderate (ester group) High (ethoxy group)

Q & A

Basic: What synthetic routes are recommended for preparing N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine?

Methodological Answer:
The compound can be synthesized via a condensation reaction between 3-(4-fluorobenzoyl)-2-methylindolizine-1-carbaldehyde and hydroxylamine hydrochloride. Key steps include:

  • Reagent Preparation: Use anhydrous conditions to prevent hydrolysis of the hydroxylamine derivative. O-Benzyl hydroxylamine hydrochloride (as described in ) may serve as a protected intermediate.
  • Condensation: React the aldehyde with hydroxylamine in ethanol under reflux (70–80°C, 6–8 hours), catalyzed by acetic acid.
  • Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (≥95% as per ).

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